molecular formula C25H27BrN2O4S B3299681 3-(4-Bromophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899916-92-8

3-(4-Bromophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B3299681
CAS No.: 899916-92-8
M. Wt: 531.5 g/mol
InChI Key: YHQJQDVSDKRSTE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of Functional Groups: Functional groups such as the bromophenyl and trimethoxybenzoyl moieties are introduced through substitution reactions using reagents like bromine and methoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Bromophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The trimethoxybenzoyl group is known for its ability to interact with biological macromolecules, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxybenzoyl group and is used in similar applications.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in different contexts.

Uniqueness

3-(4-Bromophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[2-(4-bromophenyl)-8-methyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN2O4S/c1-15-9-11-25(12-10-15)27-21(16-5-7-18(26)8-6-16)24(33)28(25)23(29)17-13-19(30-2)22(32-4)20(14-17)31-3/h5-8,13-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQJQDVSDKRSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 3
Reactant of Route 3
3-(4-Bromophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 4
Reactant of Route 4
3-(4-Bromophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 6
Reactant of Route 6
3-(4-Bromophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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